INOSINE, 2/'/',3/'/'-DIDEOXY-, 5/'/'-ACETATE
INOSINE, 2/'/',3/'/'-DIDEOXY-, 5/'/'-ACETATE
Brand Name:
Vulcanchem
CAS No.:
130676-58-3
VCID:
VC0154168
InChI:
InChI=1S/C12H14N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h5-6,8-9H,2-4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1
SMILES:
CC(=O)OCC1CCC(O1)N2C=NC3=C2NC=NC3=O
Molecular Formula:
C12H14N4O4
Molecular Weight:
278.26 g/mol
INOSINE, 2/'/',3/'/'-DIDEOXY-, 5/'/'-ACETATE
CAS No.: 130676-58-3
Main Products
VCID: VC0154168
Molecular Formula: C12H14N4O4
Molecular Weight: 278.26 g/mol
CAS No. | 130676-58-3 |
---|---|
Product Name | INOSINE, 2/'/',3/'/'-DIDEOXY-, 5/'/'-ACETATE |
Molecular Formula | C12H14N4O4 |
Molecular Weight | 278.26 g/mol |
IUPAC Name | [(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C12H14N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h5-6,8-9H,2-4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1 |
Standard InChIKey | MVUMVNRFAFXMSZ-DTWKUNHWSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2NC=NC3=O |
SMILES | CC(=O)OCC1CCC(O1)N2C=NC3=C2NC=NC3=O |
Canonical SMILES | CC(=O)OCC1CCC(O1)N2C=NC3=C2NC=NC3=O |
Synonyms | INOSINE, 2/'/',3/'/'-DIDEOXY-, 5/'/'-ACETATE |
PubChem Compound | 451496 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume